molecular formula C16H21NO2 B1604664 Cyclobutyl 4-(morpholinomethyl)phenyl ketone CAS No. 898770-75-7

Cyclobutyl 4-(morpholinomethyl)phenyl ketone

Cat. No. B1604664
M. Wt: 259.34 g/mol
InChI Key: MWYGHXVUYFLSSI-UHFFFAOYSA-N
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Description

“Cyclobutyl 4-(morpholinomethyl)phenyl ketone” is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.34 . It is a special chemical provided by world-leading providers .

Scientific Research Applications

Enamine Chemistry and Reactivity

Enamines derived from cyclic ketones, including structures similar to Cyclobutyl 4-(morpholinomethyl)phenyl ketone, have been extensively studied for their reactivity and potential applications in organic synthesis. For instance, the reactions of cyclobutenes with enamines can lead to α-cyclobutyl ketones or to amino-bicyclo hexane adducts, showcasing the versatility of these compounds in synthesizing complex structures (Franck-Neumann, Miesch, & Barth, 1988). Similarly, the oxidation of enamines with metal oxidants further emphasizes the potential of such compounds in organic transformations, yielding a variety of products including N-acetyl-morpholine and morpholino ketones (Corbani, Rindonek, & Scolastico, 1973).

Cyclobutane and Enamine Interaction

Research on the nucleophilic behavior of substituted morpholino ethenes demonstrates the complexity of interactions involving cyclobutane rings and enamines, which could relate to the reactivity and synthesis routes of Cyclobutyl 4-(morpholinomethyl)phenyl ketone (Ferri, Pitacco, & Valentin, 1978). Additionally, the synthesis of 1-morpholino-1-(phenylethynyl)cycloalkanes from enamines indicates the potential for creating diverse molecular architectures involving cyclobutyl components and morpholino groups (Vkhin, Komissarov, & Orlova, 1994).

Applications in Medicinal Chemistry

While the direct medicinal applications of Cyclobutyl 4-(morpholinomethyl)phenyl ketone are not detailed in the provided papers, the study of morpholine derivatives in medicinal chemistry suggests potential areas of interest. Compounds containing morpholine groups have been explored for their biological activities, including as sympathomimetic agents, analgesics, and in drug metabolism enzyme modulation (Rekka & Kourounakis, 2010). These findings highlight the broad spectrum of research into morpholine derivatives and their potential therapeutic applications.

Safety And Hazards

The safety data sheet for “Cyclobutyl phenyl ketone” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

cyclobutyl-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16(14-2-1-3-14)15-6-4-13(5-7-15)12-17-8-10-19-11-9-17/h4-7,14H,1-3,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYGHXVUYFLSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642663
Record name Cyclobutyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 4-(morpholinomethyl)phenyl ketone

CAS RN

898770-75-7
Record name Cyclobutyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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